molecular formula C7H12N4 B175297 4-(1H-1,2,4-triazol-1-yl)piperidine CAS No. 158655-26-6

4-(1H-1,2,4-triazol-1-yl)piperidine

Cat. No.: B175297
CAS No.: 158655-26-6
M. Wt: 152.2 g/mol
InChI Key: KFJYLCFNRATSPE-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-triazol-1-yl)piperidine is a chemical compound that features a piperidine ring substituted with a 1H-1,2,4-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,4-triazol-1-yl)piperidine typically involves the reaction of piperidine with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the triazole, followed by nucleophilic substitution on the piperidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,4-triazol-1-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

4-(1H-1,2,4-triazol-1-yl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,4-triazol-1-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar in structure but with a benzoic acid moiety instead of a piperidine ring.

    1H-1,2,4-triazole: The parent compound of the triazole moiety.

    Piperidine: The parent compound of the piperidine ring.

Uniqueness

4-(1H-1,2,4-triazol-1-yl)piperidine is unique due to the combination of the triazole and piperidine rings, which imparts specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

4-(1,2,4-triazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-3-8-4-2-7(1)11-6-9-5-10-11/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJYLCFNRATSPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634777
Record name 4-(1H-1,2,4-Triazol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158655-26-6
Record name 4-(1H-1,2,4-Triazol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-1,2,4-triazol-1-yl)piperidine
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